2,6-Dichloro-4-((trifluoromethyl)thio)aniline

Lipophilicity LogP Membrane permeability

2,6-Dichloro-4-((trifluoromethyl)thio)aniline (CAS 99479-65-9), molecular formula C₇H₄Cl₂F₃NS and molecular weight 262.08 g/mol, is a polyhalogenated aromatic amine featuring a unique triple-substitution pattern: chlorine atoms at the 2- and 6-positions flanking the aniline -NH₂ group, and a trifluoromethylthio (-SCF₃) group at the 4-position. This compound exists as a crystalline solid at ambient temperature (melting point 49–50 °C) with a predicted density of 1.61 g/cm³ and a boiling point of approximately 217.4 °C at 760 mmHg.

Molecular Formula C7H4Cl2F3NS
Molecular Weight 262.08 g/mol
CAS No. 99479-65-9
Cat. No. B1314497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-((trifluoromethyl)thio)aniline
CAS99479-65-9
Molecular FormulaC7H4Cl2F3NS
Molecular Weight262.08 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)N)Cl)SC(F)(F)F
InChIInChI=1S/C7H4Cl2F3NS/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2
InChIKeyJDWPTDLYCZOZOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-4-((trifluoromethyl)thio)aniline (CAS 99479-65-9): Structural Profile and Substitution Chemistry


2,6-Dichloro-4-((trifluoromethyl)thio)aniline (CAS 99479-65-9), molecular formula C₇H₄Cl₂F₃NS and molecular weight 262.08 g/mol, is a polyhalogenated aromatic amine featuring a unique triple-substitution pattern: chlorine atoms at the 2- and 6-positions flanking the aniline -NH₂ group, and a trifluoromethylthio (-SCF₃) group at the 4-position . This compound exists as a crystalline solid at ambient temperature (melting point 49–50 °C) with a predicted density of 1.61 g/cm³ and a boiling point of approximately 217.4 °C at 760 mmHg . Its predicted pKa of −1.11 reflects exceptionally low basicity for an aromatic amine, while its computed LogP of approximately 4.19 indicates pronounced lipophilicity, establishing it as a specialty intermediate positioned at the intersection of organofluorine, organosulfur, and halogenated aniline chemistry .

Why 2,6-Dichloro-4-((trifluoromethyl)thio)aniline Cannot Be Replaced by Simpler Trifluoromethylthio- or Trifluoromethyl-Anilines


The combination of two ortho-chlorine substituents and a para-SCF₃ group on the same aniline scaffold creates a physicochemical profile that no single close analog replicates. The 2,6-dichloro pattern sterically shields the -NH₂ group and, together with the strongly electron-withdrawing -SCF₃ group (Hammett σₚ = 0.50), drives the aniline pKa down to −1.11—nearly four orders of magnitude more acidic than the non-chlorinated 4-(trifluoromethylthio)aniline (pKa 2.79) [1]. Concurrently, the combined hydrophobic contributions of two chlorine atoms and the -SCF₃ group (Hansch π = 1.44) elevate the LogP to approximately 4.19, versus 3.46 for the mono-SCF₃ analog [1][2]. These differences directly impact reactivity in downstream coupling reactions (e.g., diazotization, Buchwald–Hartwig amination, amide bond formation) and dictate differential solubility, membrane partitioning, and metabolic stability profiles in derived bioactive molecules [2].

Quantitative Differentiation Evidence: 2,6-Dichloro-4-((trifluoromethyl)thio)aniline Versus Key Structural Analogs


Lipophilicity Advantage: LogP of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline vs. 4-(Trifluoromethylthio)aniline and 3-Chloro-4-(trifluoromethylthio)aniline

2,6-Dichloro-4-((trifluoromethyl)thio)aniline exhibits a computed LogP of 4.19, which is 0.73 log units higher than 4-(trifluoromethylthio)aniline (LogP 3.46) and 0.07 log units higher than the mono-chloro analog 3-chloro-4-(trifluoromethylthio)aniline (LogP 4.12) [1][2]. A ΔLogP of 0.73 corresponds to approximately a 5.4-fold increase in octanol–water partition coefficient relative to the non-chlorinated parent aniline, a difference that is meaningful for modulating membrane transit and tissue distribution in both agrochemical and pharmaceutical lead series [1].

Lipophilicity LogP Membrane permeability

Basicity Differential: pKa of 2,6-Dichloro-4-((trifluoromethyl)thio)aniline vs. 4-(Trifluoromethylthio)aniline and 2,6-Dichloro-4-(trifluoromethyl)aniline

The predicted pKa of the aniline -NH₂ group in 2,6-dichloro-4-((trifluoromethyl)thio)aniline is −1.11, which is 3.90 pKa units lower (more acidic) than 4-(trifluoromethylthio)aniline (pKa 2.79) and essentially identical to 2,6-dichloro-4-(trifluoromethyl)aniline (pKa −1.13) [1]. A ΔpKa of 3.90 corresponds to an ~8,000-fold difference in conjugate base availability, meaning the non-chlorinated analog is far more nucleophilic and will undergo electrophilic aromatic substitution and amine-targeted reactions (e.g., diazotization, acylation) under substantially different conditions and with different kinetic profiles [1]. This difference is primarily driven by the two ortho-chlorine atoms, which exert both steric and inductive electron-withdrawing effects.

pKa Basicity Reactivity Diazotization

Density and Physical-State Differentiation: Solid vs. Liquid Handling at Ambient Temperature

2,6-Dichloro-4-((trifluoromethyl)thio)aniline is a crystalline solid at room temperature with a melting point of 49–50 °C and a density of 1.61 g/cm³, whereas 4-(trifluoromethylthio)aniline (CAS 372-16-7) is a clear colorless to yellow liquid at ambient conditions with a density of 1.351 g/mL at 25 °C [1]. The 19% higher density of the target compound (Δ = +0.26 g/cm³) reflects the additional mass contributed by the two chlorine substituents. The solid physical form also impacts storage, dispensing, and formulation workflows: the target can be weighed as a powder on standard analytical balances without the solvent-handling infrastructure required for the liquid analog.

Physical state Density Formulation Handling

Hansch Lipophilicity Parameter: -SCF₃ vs. -CF₃ – Intrinsic Substituent Advantage

The trifluoromethylthio (-SCF₃) group present in the target compound possesses a Hansch lipophilicity parameter of π = 1.44, which is 64% higher than that of the trifluoromethyl (-CF₃) group (π = 0.88) found in the key comparator 2,6-dichloro-4-(trifluoromethyl)aniline [1]. This intrinsic substituent-level difference means that any molecule derived from the target compound will, all else being equal, exhibit significantly greater membrane permeability than the corresponding -CF₃ analog. The -SCF₃ group also exceeds the lipophilicity of -OCF₃ (π = 1.04) and -SCF₂H (π = 0.68), making it one of the most lipophilic substituents available for aromatic scaffold decoration [1][2].

Hansch parameter Lipophilicity -SCF3 Drug design

Substitution-Pattern Uniqueness: 2,6-Dichloro-4-SCF₃ as a Distinct Scaffold Among Commercially Available Analogs

Among trifluoromethylthio-substituted anilines available in research-grade purity (≥95%), only three substitution patterns are commonly catalogued: the unsubstituted 4-SCF₃ (CAS 372-16-7), the mono-ortho-chloro 3-chloro-4-SCF₃ (CAS 64628-74-6), and the di-ortho-chloro 2,6-dichloro-4-SCF₃ (CAS 99479-65-9) . The target compound is the only member of this series bearing two chlorine atoms ortho to the -NH₂ group. This unique arrangement imposes maximum steric shielding of the amino functionality while preserving the electronic influence of the para-SCF₃ group, creating a steric environment distinct from both the unhindered and mono-hindered analogs . This steric differentiation is critical for reactions where the -NH₂ group participates in regio- or chemoselective transformations.

Substitution pattern Steric hindrance Ortho-effect Scaffold diversity

Recommended Application Scenarios for 2,6-Dichloro-4-((trifluoromethyl)thio)aniline in Agrochemical and Pharmaceutical R&D


Agrochemical Lead Optimization: Enhancing Foliar Uptake via the -SCF₃/2,6-Dichloro Motif

In agrochemical discovery programs targeting herbicides, fungicides, or insecticides, the high LogP (~4.19) and Hansch π of the -SCF₃ group (1.44) make this compound a strategic intermediate for building active ingredients where cuticular penetration is a known efficacy bottleneck [1]. When incorporated as the aniline head group in amide, urea, or pyrazole-based scaffolds, the combined lipophilicity of the -SCF₃ and di-ortho-chloro pattern can enhance leaf-surface retention and trans-cuticular diffusion compared to analogs derived from the less lipophilic 4-(trifluoromethylthio)aniline (LogP 3.46) or the -CF₃-bearing 2,6-dichloro-4-(trifluoromethyl)aniline (Hansch π = 0.88 for -CF₃) [1].

Synthesis of Sterically Hindered N-Aryl Amides and Ureas for Bioactive Compound Libraries

The two ortho-chlorine atoms flanking the -NH₂ group create a sterically congested amine environment that slows undesired N-acylation side reactions and can improve selectivity in stepwise coupling sequences. This is particularly valuable in parallel synthesis workflows where differential reactivity between multiple amine-bearing intermediates is required. The extremely low pKa (−1.11) further differentiates this aniline from more basic analogs, enabling the use of milder bases in amide bond-forming reactions and reducing racemization risk when coupling to chiral carboxylic acids .

Fluorine-19 NMR Probe Development and Analytical Method Validation

The -SCF₃ group provides a distinct ¹⁹F NMR singlet (typically −42 to −44 ppm) that is well-separated from -CF₃ resonances (−60 to −65 ppm), making this compound useful as an internal standard or derivatization agent in quantitative ¹⁹F NMR assays where both -SCF₃ and -CF₃ species must be simultaneously resolved [2]. The presence of two chlorine atoms also creates a characteristic isotopic signature in mass spectrometry (³⁵Cl/³⁷Cl pattern) that aids in metabolite identification workflows.

Specialty Intermediate for Next-Generation Insecticide and Acaricide Discovery

Substituted 4-(trifluoromethylthio)anilines are established intermediates in the synthesis of insecticides and acaricides, as documented in patent literature describing aniline derivatives for agricultural pest control [2][3]. The 2,6-dichloro-4-SCF₃ substitution pattern represents an underexplored scaffold within this class, offering discovery teams a differentiated building block for generating novel intellectual property around pyrazole, isoxazoline, or diamide insecticide chemotypes that incorporate both the metabolic stability of ortho-chlorine substituents and the membrane-penetrating character of the -SCF₃ group [2][3].

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